molecular formula C13H11N3O2S B1270932 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 91902-14-6

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1270932
CAS RN: 91902-14-6
M. Wt: 273.31 g/mol
InChI Key: RFJHMCHPQLPJGP-UHFFFAOYSA-N
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Description

The compound “2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic amine and is the beginning reagent for the synthesis of many pharmaceutical and agricultural related compounds . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative was also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains an isoindole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions, given its complex structure and the presence of multiple functional groups. For instance, the amino group on the thiazole ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the thiazole ring could potentially make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

  • Synthesis and Antimicrobial Evaluation : This compound and its derivatives have been synthesized and evaluated for antimicrobial activities. Jat et al. (2006) explored the synthesis and antimicrobial properties of related pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives. These compounds showed notable antibacterial and antifungal activities (Jat, Salvi, Talesara, & Joshi, 2006).

  • Novel Derivative Synthesis for Biological Applications : Researchers have developed new derivatives of hexahydro-1H-isoindole-1,3(2H)-dione for potential biological uses. Tan et al. (2016) detailed the synthesis of amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, which could have various applications (Tan, Koc, Kishali, Şahin, & Kara, 2016).

  • Anticancer Properties : Hosny et al. (2019) synthesized novel thiazole and pyranothiazole derivatives incorporating the isoindoline-1,3-dione group. Some of these compounds were evaluated for their antitumor activity against breast cancer cell lines, highlighting their potential in cancer research (Hosny, Zaki, Mokbel, & Abdelhamid, 2019).

  • Chemical Synthesis Techniques : Various studies have focused on the synthesis techniques of isoindole-1,3-dione derivatives, which could be essential for further research applications. For instance, Worlikar and Larock (2008) discussed a palladium-catalyzed method for synthesizing isoindole-1,3-diones (Worlikar & Larock, 2008).

  • Herbicidal and Insecticidal Potential : Wu et al. (2014) investigated the protoporphyrinogen oxidase inhibition and herbicidal activity of N‐(benzothiazol‐5‐yl)hexahydro‐1H‐isoindole‐1,3‐diones, demonstrating the potential use of these compounds in agriculture (Wu, Jiang, Zuo, Wang, Xi, & Yang, 2014).

properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18/h1-4,7H,5-6H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJHMCHPQLPJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364150
Record name 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

CAS RN

91902-14-6
Record name 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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